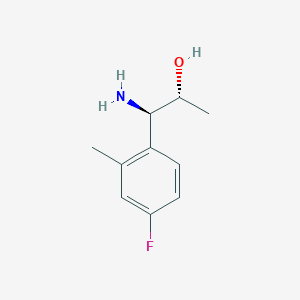

(1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and a suitable chiral amine.

Reductive Amination: The key step involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Automated Purification Systems: Implementing automated systems for purification to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: Formation of 1-(4-fluoro-2-methylphenyl)propan-2-one.

Reduction: Formation of various amine derivatives depending on the reducing agent used.

Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the field of medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Its ability to interact with neurotransmitter receptors suggests potential applications in modulating signaling pathways involved in neurotransmission. Research indicates that it may help in treating conditions such as depression and anxiety by influencing serotonin and norepinephrine pathways.

Organic Synthesis

As a chiral building block, (1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL plays a crucial role in asymmetric synthesis. Its chirality allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals where the efficacy and safety can vary significantly between enantiomers .

Pharmaceutical Formulations

The compound's properties make it suitable for incorporation into various pharmaceutical formulations. Its stability and interaction with biological systems can enhance drug delivery systems, particularly those targeting the central nervous system .

Case Studies

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

(1R,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: A diastereomer with different stereochemistry.

1-(4-Fluoro-2-methylphenyl)ethanol: Lacks the amino group, leading to different chemical properties.

4-Fluoro-2-methylbenzylamine: Lacks the hydroxyl group, affecting its reactivity and applications.

Biological Activity

(1R,2R)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL, also known by its CAS number 1212905-27-5, is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C10H14FNO

- Molecular Weight : 183.22 g/mol

- CAS Number : 1212905-27-5

The compound features a fluorine atom and a methyl group on the phenyl ring, which enhances its chemical reactivity and biological interactions.

Research indicates that this compound may influence various biological pathways due to its ability to interact with specific receptors and enzymes. The presence of the amino group allows for nucleophilic substitutions, while the fluorine atom significantly enhances binding affinity to target sites, potentially increasing its efficacy as a pharmaceutical agent .

Pharmacological Effects

Studies have shown that this compound exhibits notable pharmacological activities:

- Antidepressant Properties : The compound has been investigated for its potential role in treating depression, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Effects : Preliminary data suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : There is emerging evidence that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival .

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in despair behavior in forced swim tests, suggesting that the compound may enhance serotonin levels or receptor sensitivity .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce the expression of TNF-alpha and IL-6 in vitro, indicating a potential mechanism for mitigating inflammation-related diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

SPOJJXMJIBJMRN-XCBNKYQSSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(C)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.